molecular formula C11H15F2N B13524932 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine

2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine

Cat. No.: B13524932
M. Wt: 199.24 g/mol
InChI Key: PFIFEPZTNUNZEB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine is an organic compound characterized by the presence of two fluorine atoms, an isopropyl group, and a phenyl ring attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine typically involves the reaction of 2-(propan-2-yl)phenylacetonitrile with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2,2-difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like chlorine or bromine, alkylation using alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2,2-Difluoro-1-phenylethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2,2-Difluoro-1-phenylethylamine: Similar structure but without the isopropyl group.

Uniqueness

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]ethan-1-amine is unique due to the presence of both the isopropyl group and the difluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

2,2-difluoro-2-(2-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C11H15F2N/c1-8(2)9-5-3-4-6-10(9)11(12,13)7-14/h3-6,8H,7,14H2,1-2H3

InChI Key

PFIFEPZTNUNZEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(CN)(F)F

Origin of Product

United States

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